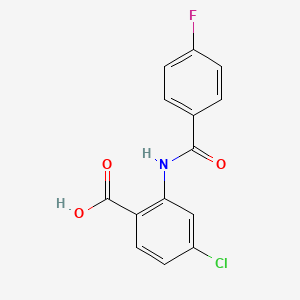

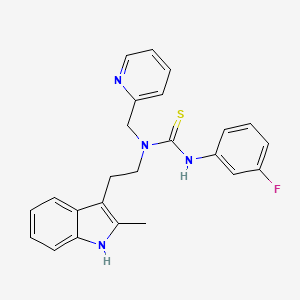

![molecular formula C24H20O4 B2546531 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate CAS No. 331461-43-9](/img/structure/B2546531.png)

4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are known for their potential antitumor properties and ability to form strong intermolecular and intramolecular hydrogen bonds, which can be significant in their biological interactions .

Synthesis Analysis

The synthesis of chalcone derivatives typically involves the Claisen-Schmidt condensation, which is a reaction between an aldehyde and a ketone in the presence of a base. In the context of the provided data, the synthesis of a related compound, (2E)-3-{3-methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was reported using methods that could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure and conformational properties of related methoxyphenyl compounds have been analyzed using X-ray diffraction, vibrational data, and theoretical calculations. These studies provide insights into the geometric parameters and normal modes of vibration, which are crucial for understanding the physical and chemical behavior of these compounds .

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions, including oxidation and reactions with nitrous acid. For instance, the oxidation of 2-methoxyphenols bearing an electron-withdrawing group in the 4-position with (diacetoxy)iodobenzene (DAIB) has been studied, which could be relevant to the oxidative behavior of the compound . Additionally, the reactions of 3-aryl-1-propylamines with nitrous acid have been explored, which may provide insights into the reactivity of the methoxyphenyl group in the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenols and dimethoxybenzenes, which are structural fragments of the compound , have been thoroughly investigated. These studies include thermodynamic properties, such as standard molar enthalpies of formation, vapor pressure, and vaporization enthalpies. The strength of intermolecular hydrogen bonds in complexes of methoxyphenols with organic bases has also been measured, providing valuable information about the compound's potential interactions and stability .

Wissenschaftliche Forschungsanwendungen

Phytochemicals and Antioxidant Activity

- Compounds isolated from the stem wood of Sorbus lanata include new phenolic compounds with significant antioxidant activities as demonstrated by their DPPH radical scavenging capacities. This suggests potential applications in the development of natural antioxidants (Uddin et al., 2013).

Antitumor Activity

- The oxidation of methoxyphenols, which bear electron-withdrawing groups, in the presence of dienophiles, leads to the formation of compounds with potential antitumor activities. This could indicate the compound's utility in cancer research or as a precursor for antitumor drugs (Wells et al., 2000).

Sweet Taste Modulation

- The structural modification of the methoxyphenyl moiety in certain compounds to understand the relationship between chemical structure and sweet taste suggests applications in food science and the development of sweeteners (Yamato et al., 1977).

Novel Heterocyclic Systems

- The transformation of methoxyphenyl-containing compounds under specific conditions to yield new heterocyclic systems has been documented. Such reactions are of interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications (Deady & Devine, 2006).

Organophosphorus Chemistry

- The reaction of methoxyphenyl-derived compounds with aromatic dihydroxy compounds to produce organophosphorus derivatives highlights the role of these substances in the synthesis of chemicals with various industrial and scientific applications (Shabana et al., 1994).

Eigenschaften

IUPAC Name |

[4-[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O4/c1-17-3-8-20(9-4-17)24(26)28-22-12-5-18(6-13-22)7-16-23(25)19-10-14-21(27-2)15-11-19/h3-16H,1-2H3/b16-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMPIKAZLSIGIBQ-APSNUPSMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

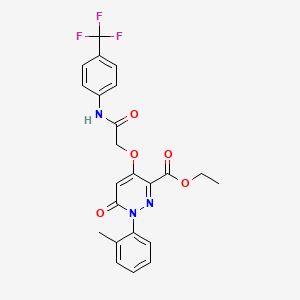

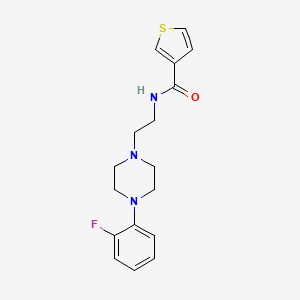

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)

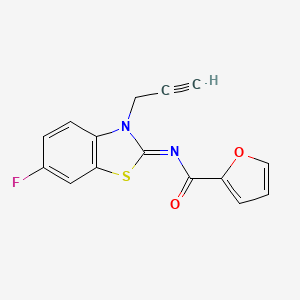

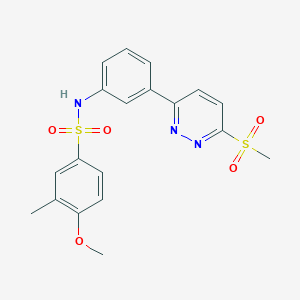

![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)

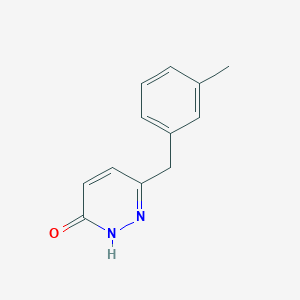

![(8-syn)-3-Benzyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2546452.png)

![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

![9-(3,4-dimethoxybenzyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2546468.png)

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)